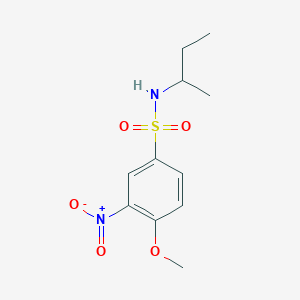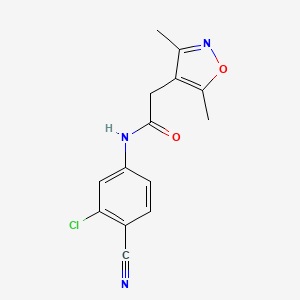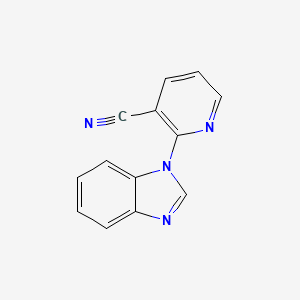![molecular formula C17H21NO3 B7461385 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one, also known as J147, is a synthetic compound that has been shown to have neuroprotective and cognitive-enhancing properties. J147 was first synthesized in 2011 by Schubert et al. and has since been the subject of numerous scientific studies due to its potential therapeutic applications in the treatment of age-related neurodegenerative diseases such as Alzheimer's.
Mecanismo De Acción
The exact mechanism of action of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one is not fully understood, but it is believed to target multiple pathways involved in neuroprotection and cognitive enhancement. 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which promote the growth and survival of neurons. 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one also appears to modulate the activity of ion channels and reduce oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one has been shown to have a range of biochemical and physiological effects, including the upregulation of genes involved in mitochondrial function and the reduction of inflammation in neuronal cells. In vivo studies have also demonstrated that 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one can improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one in lab experiments is its low toxicity and high solubility in organic solvents, which makes it easy to administer to cells and animals. However, one limitation of using 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one is its relatively high cost compared to other neuroprotective compounds.
Direcciones Futuras
There are several potential future directions for research on 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one. One area of interest is the development of more efficient synthesis methods to reduce the cost of producing the compound. Another area of research is the investigation of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one's potential therapeutic applications in other neurodegenerative diseases such as Parkinson's and Huntington's. Additionally, further studies are needed to fully elucidate the mechanism of action of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one and its effects on neuronal function.
Métodos De Síntesis
The synthesis of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one involves the condensation of two precursor molecules, curcumin and cyclohexanone, followed by a series of chemical modifications. The final product is a yellow-orange powder that is soluble in organic solvents such as DMSO.
Aplicaciones Científicas De Investigación
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. In vitro studies have shown that 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one can protect against beta-amyloid-induced toxicity and reduce inflammation in neuronal cells. In vivo studies in mice have demonstrated that 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one can improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
7-ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-12-5-6-15-13(9-17(20)21-16(15)8-12)10-18-7-3-4-14(19)11-18/h5-6,8-9,14,19H,2-4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGFAOOIMGNBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)



![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)
![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)




![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)

![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)